Ganoderic acid Me

Description

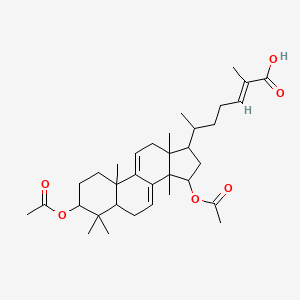

Structure

3D Structure

Properties

CAS No. |

108026-93-3 |

|---|---|

Molecular Formula |

C34H50O6 |

Molecular Weight |

554.8 g/mol |

IUPAC Name |

(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27+,28-,29+,32-,33-,34-/m1/s1 |

InChI Key |

OTUZGGSAOMCYNC-AEGHVTTBSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

melting_point |

126-129°C |

physical_description |

Solid |

Synonyms |

ganoderic acid Me |

Origin of Product |

United States |

Preparation Methods

Liquid Carbon Dioxide Extraction

The use of liquid carbon dioxide (CO₂) for GA-Me extraction offers a solvent-free alternative to traditional methods. A patented method involves packing roughly ground G. lucidum into a pressure vessel and passing liquid CO₂ through the material at 6 mL/g of biomass and a flow rate of 1 mL/min. Optimal conditions include:

-

Pressure : 100–310 bars (1,500–4,500 psi), with 100 bars (1,500 psi) yielding maximal triterpenoid retention.

-

Temperature : 20–35°C, with 28°C ideal for preserving thermolabile compounds.

-

Cosolvents : Ethanol (5–20% by weight) enhances polarity-dependent extraction, achieving 20% higher ganoderic acid recovery compared to pure CO₂.

Post-extraction, the CO₂ evaporates, leaving an oil or semi-solid residue containing GA-Me, identified via ceric sulphate reagent tests and UV fluorescence. While environmentally friendly, this method’s GA-Me yield remains lower than fermentation-based approaches, necessitating secondary purification steps.

Ethanol-Based Extraction and Optimization

Solvent Selection and Parameter Tuning

Ethanol emerges as a preferred solvent due to its polarity and safety profile. A study optimizing triterpenoid extraction from G. lucidum identified 100% ethanol at 60.22°C for 6 hours as ideal, increasing ganoderic acid H yield from 0.88 to 2.09 mg/g. Although GA-Me-specific data are limited, analogous protocols suggest ethanol efficiently solubilizes triterpenoids, with yields contingent on particle size and solvent-to-biomass ratios.

Large-Scale Ethanol Extraction

A scaled protocol involves soaking G. lucidum powder in 95% ethanol (1:20 w/v) at 60°C for 2 hours, followed by centrifugation and freeze-drying. This method’s simplicity facilitates industrial adoption, though GA-Me purity requires chromatographic refinement, as evidenced by high-performance liquid chromatography (HPLC) analyses.

Fermentation-Based Biosynthesis

Response Surface Methodology (RSM) Optimization

RSM has revolutionized GA-Me production by systematically optimizing fermentation variables. A central composite design (CCD) evaluated glucose, peptone, and culture time impacts:

Table 1: Independent Variables and Ranges in CCD Design

| Variable | −1.682 | −1 | 0 | 1 | 1.682 |

|---|---|---|---|---|---|

| Glucose (g/L) | 36.59 | 40.0 | 45.0 | 50.0 | 53.41 |

| Peptone (g/L) | 3.32 | 4.00 | 5.0 | 6.00 | 6.68 |

| Fermentation Time (h) | 265.91 | 300 | 13 | 400 | 434.09 |

The model predicted a maximum GA-Me yield of 11.9 mg/L under 44.4 g/L glucose, 5.0 g/L peptone, and 437.1-hour culture, validated experimentally at 12.4 mg/L—a 129.6% increase over baseline. ANOVA revealed culture time (P < 0.01) and peptone (P < 0.01) as critical factors, while glucose exhibited negligible effects.

Table 2: ANOVA Results for GA-Me Production Model

| Term | Coefficient | Std. Error | F-Value | P-Value |

|---|---|---|---|---|

| Culture Time | 0.89 | 0.12 | 7.42 | <0.01 |

| Peptone | −0.76 | 0.10 | −7.60 | <0.01 |

| Glucose | 0.21 | 0.15 | 1.40 | 0.19 |

Two-Stage Fermentation Control

A patent leveraging phase-dependent parameter adjustments achieved 11.4 mg/L GA-Me in 30-L fermenters. Key strategies include:

-

pH Control : Initial growth phase at pH 5.5, shifting to pH 4.5 for triterpenoid synthesis.

-

Dissolved Oxygen (DO) : 25% DO during biomass growth, reduced to 10% during GA-Me production.

-

Nutrient Feeding : Lactose supplementation (15 g/L) at residual sugar concentrations of 5–10 g/L.

This approach increased biomass by 38% and GA-Me yield by 72% compared to single-phase fermentation.

Comparative Analysis of Preparation Methods

Table 3: Yield and Scalability of GA-Me Production Methods

| Method | Yield (mg/L) | Scalability | Key Advantages |

|---|---|---|---|

| Supercritical CO₂ | 2.5–4.0 | Moderate | Solvent-free, eco-friendly |

| Ethanol Extraction | 4.8–7.6 | High | Low cost, simple workflow |

| RSM-Optimized Fermentation | 11.4–12.4 | High | High yield, industrial-ready |

| Two-Stage Fermentation | 11.4 | High | Enhanced biomass and yield |

Fermentation outperforms extraction in yield and scalability, though extraction remains vital for strain-specific triterpenoid profiling.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid Me undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of ganoderic acid Me include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications.

Major Products Formed: The major products formed from the reactions of ganoderic acid Me include various derivatives with enhanced bioactivities . These derivatives are often tested for their potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

1.1 Inhibition of Tumor Growth and Metastasis

Research has demonstrated that GA-Me exhibits potent anticancer effects across various cancer cell lines and animal models. In vitro studies indicate that GA-Me inhibits the proliferation of several cancer types, including lung (95-D), colon (HCT-116), and liver cancers. A study showed that GA-Me significantly reduced cell migration in the 95-D lung cancer cell line in a dose- and time-dependent manner, indicating its potential as an anti-metastatic agent .

1.2 Mechanisms of Action

GA-Me's anticancer effects are attributed to several mechanisms:

- Inhibition of Matrix Metalloproteinases: GA-Me downregulates the expression of matrix metalloproteinases 2 and 9 (MMP2/9), which are crucial for tumor invasion and metastasis .

- Induction of Apoptosis: GA-Me promotes apoptosis in cancer cells through the activation of p53 and caspases, leading to cell cycle arrest and subsequent cell death .

- Immune Modulation: It enhances natural killer (NK) cell activity and increases the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are vital for effective immune responses against tumors .

Case Studies

2.1 In Vivo Studies

In a C57BL/6 mouse model of Lewis lung carcinoma, GA-Me treatment resulted in a significant reduction in tumor growth and lung metastasis. Mice treated with GA-Me showed increased NK cell activity and elevated serum levels of IL-2 and IFN-γ after ten days .

2.2 Clinical Relevance

A review highlighted that GA-Me exhibits low toxicity to normal cells while effectively targeting tumor cells, making it a promising candidate for further clinical development as a chemotherapeutic agent .

Summary of Research Findings

The following table summarizes key research findings on the applications of GA-Me:

Mechanism of Action

The mechanism of action of ganoderic acid Me involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including the MAP-K pathway, and inducing apoptosis in cancer cells . Additionally, ganoderic acid Me down-regulates the expression of matrix metalloproteinases 2 and 9, which are involved in tumor invasion and metastasis . It also stimulates immune responses by enhancing the activity of natural killer cells and promoting the differentiation of immune cells .

Comparison with Similar Compounds

- Ganoderic acid A

- Ganoderic acid B

- Ganoderic acid C2

- Ergosterol

- 5,6-Dehydroergosterol

- Ergosterol peroxide

Ganoderic acid Me stands out among these compounds for its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment .

Biological Activity

Ganoderic acid Me (GA-Me), a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention due to its diverse biological activities, particularly in the realms of oncology and immunomodulation. This article synthesizes current research findings, highlighting GA-Me's pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Ganoderic Acid Me

Ganoderic acids are a group of bioactive compounds found in Ganoderma lucidum, known for their various health benefits. GA-Me is specifically noted for its anti-cancer properties and immune system modulation. Research indicates that GA-Me can induce apoptosis in cancer cells and enhance the immune response, making it a promising candidate for cancer therapy.

Antitumor Activity

- Inhibition of Tumor Growth : Studies have demonstrated that GA-Me significantly inhibits tumor growth in various cancer models. For instance, in a Lewis lung carcinoma (LLC) model using C57BL/6 mice, GA-Me treatment led to a marked reduction in tumor size and lung metastasis. The mechanism involves the upregulation of natural killer (NK) cell activity and increased levels of cytokines such as IL-2 and IFN-γ, which are crucial for immune response activation .

- Cell Cycle Arrest : GA-Me has been shown to induce cell cycle arrest at the G1-S phase in cancer cells, preventing progression to mitosis. This effect is accompanied by the activation of p53-mediated pathways, leading to increased expression of pro-apoptotic factors like Bax and caspases-3/9 while downregulating anti-apoptotic proteins like Bcl-2 .

- Multidrug Resistance Reversal : GA-Me enhances chemosensitivity in multidrug-resistant (MDR) colorectal carcinoma cell lines by reversing resistance mechanisms, thereby improving the efficacy of conventional chemotherapy agents .

Immunomodulatory Effects

GA-Me also exhibits significant immunomodulatory properties. It enhances the activity of NK cells and promotes the production of Th1 cytokines, which are critical for mounting an effective immune response against tumors . The upregulation of NF-κB signaling observed with GA-Me treatment suggests a pathway through which this compound enhances immune function and potentially combats tumor progression.

Summary of Biological Activities

The following table summarizes the key biological activities associated with Ganoderic acid Me:

Study 1: Lewis Lung Carcinoma Model

In a controlled study involving C57BL/6 mice injected with LLC cells, GA-Me was administered at a dose of 28 mg/kg intraperitoneally. Results showed a significant reduction in tumor weight and volume compared to untreated controls. Additionally, GA-Me treatment led to increased NK cell activity and elevated serum levels of IL-2 and IFN-γ after ten days .

Study 2: Human Colorectal Carcinoma Cells

GA-Me was tested on HCT-116 human colorectal carcinoma cells, demonstrating potent cytotoxic effects. The compound induced apoptosis through upregulation of p53 and downregulation of Bcl-2, confirming its role as an effective anti-cancer agent .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying Ganoderic Acid Me in Ganoderma extracts?

- Methodological Answer : High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity in detecting triterpenoids like Ganoderic Acid Me. Ultraviolet-visible (UV-Vis) spectrophotometry provides a cost-effective alternative for total triterpenoid content estimation but lacks specificity for individual compounds. For sterol analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior separation efficiency and accuracy . Near-Infrared (NIR) spectroscopy and High-Performance Thin-Layer Chromatography (HPTLC) are recommended for rapid authentication of Ganoderma samples with minimal solvent use .

Q. How can researchers optimize extraction protocols for Ganoderic Acid Me to maximize yield and purity?

- Methodological Answer : Solvent selection (e.g., ethanol, methanol) and extraction time must be calibrated using Design of Experiments (DoE) principles. For instance, sequential extraction with increasing solvent polarity improves triterpenoid recovery. Post-extraction, silica gel column chromatography or preparative HPLC can isolate Ganoderic Acid Me. Validate purity via spectral techniques (e.g., LC-MS, NMR) and compare retention times with reference standards .

Q. What statistical approaches are essential for validating bioactivity data (e.g., anti-cancer effects) of Ganoderic Acid Me?

- Methodological Answer : Use dose-response assays (e.g., IC50 calculations) with triplicate measurements to ensure reproducibility. Pair this with ANOVA or Student’s t-test to assess significance across experimental groups. For in vivo studies, Kaplan-Meier survival analysis and log-rank tests are critical. Report effect sizes and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How should researchers address contradictory findings in Ganoderic Acid Me’s bioactivity across different cancer cell lines?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line heterogeneity, extraction methods). Use Principal Component Analysis (PCA) or Hierarchical Clustering Analysis (HCA) to map bioactivity patterns against chemical profiles. Experimental replication under standardized conditions (e.g., identical cell culture media, passage numbers) is mandatory to isolate compound-specific effects .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy studies of Ganoderic Acid Me?

- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolism) using LC-MS/MS in plasma/tissue samples. Integrate physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. Comparative transcriptomic or proteomic profiling of treated cells and animal models may reveal mechanistic disparities .

Q. How can synergistic interactions between Ganoderic Acid Me and other triterpenoids be systematically studied?

- Methodological Answer : Apply fractional inhibitory concentration (FIC) indices or Chou-Talalay combination index (CI) models to quantify synergy. Use metabolomics (e.g., GC-MS or LC-MS) to track metabolic pathway modulation. For mechanistic insights, employ RNA-seq or CRISPR-Cas9 screens to identify genetic targets potentiated by combinatorial treatments .

Q. What computational tools are recommended for predicting Ganoderic Acid Me’s structural modifications to enhance therapeutic efficacy?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like NF-κB or AKT. Quantitative Structure-Activity Relationship (QSAR) models, trained on existing triterpenoid datasets, enable rational design of derivatives. Validate predictions with in vitro assays and Density Functional Theory (DFT) calculations for stability analysis .

Data Management and Reproducibility

Q. How to ensure reproducibility in Ganoderic Acid Me research across laboratories?

- Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw datasets (e.g., spectral files, dose-response curves) in repositories like Zenodo. Document experimental protocols using platforms like Protocols.io , including batch numbers of reagents and equipment calibration details .

Q. What frameworks are effective for integrating contradictory data into a cohesive narrative?

- Methodological Answer : Use systematic review methodologies (PRISMA guidelines) to synthesize evidence. Apply Bayesian meta-analysis to weigh studies by sample size and quality. In discussion sections, explicitly address limitations (e.g., heterogeneity in extraction methods) and propose consensus protocols for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.